Jaborosalactone D

Vue d'ensemble

Description

Jaborosalactone D is a naturally occurring compound belonging to the withanolide family, which are C28-steroidal lactones. These compounds are primarily found in plants of the Solanaceae family, particularly in the genus Jaborosa. This compound has garnered attention due to its unique chemical structure and potential biological activities, including antifeedant and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Jaborosalactone D is typically isolated from the roots of Jaborosa integrifolia. The preparation involves extracting the dried and powdered roots with ethanol at room temperature. The extract is then concentrated under reduced pressure, followed by defatting with a hexane-methanol-water mixture. The methanolic layer is further concentrated, and the residue is extracted with chloroform. The chloroformic layer is then processed by chromatography to yield this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive research and application.

Analyse Des Réactions Chimiques

Types of Reactions: Jaborosalactone D undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Applications De Recherche Scientifique

Pharmacological Applications

Antitumor Activity

- Jaborosalactone D has demonstrated significant antitumor properties. Studies indicate that it can inhibit the proliferation of cancer cells through apoptosis and cell cycle arrest mechanisms. For example, research has shown that this compound affects the expression of various genes involved in cell survival and apoptosis pathways, making it a potential candidate for cancer therapy .

Anti-inflammatory Effects

- The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases . This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Neuroprotective Properties

- This compound may also possess neuroprotective effects. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative diseases like Alzheimer's and Parkinson's . The mechanism involves the modulation of oxidative stress markers and enhancement of antioxidant defenses.

Agricultural Applications

Pest Resistance

- In agricultural research, this compound has been explored for its potential as a natural pesticide. Its bioactivity against certain pests suggests that it could be developed into a sustainable agricultural product, reducing reliance on synthetic pesticides .

Plant Growth Regulation

- Additionally, this compound may influence plant growth and development. Studies have indicated that withanolides can enhance growth parameters in various plant species, suggesting applications in agriculture to improve crop yields .

Synthesis and Derivatives

Synthetic Routes

- The synthesis of this compound has been achieved through several synthetic pathways, allowing for the production of derivatives with enhanced biological activities. For instance, modifications in the molecular structure have led to compounds with improved efficacy against specific cancer types .

Case Study: Synthesis Techniques

- A notable case study involved the total synthesis of this compound from simpler organic precursors using a series of chemical reactions including oxidation and cyclization steps. This process not only confirms its structural integrity but also opens avenues for producing analogs with tailored pharmacological profiles .

Data Table: Summary of Biological Activities

Mécanisme D'action

Jaborosalactone D is part of a broader group of withanolides, which include compounds such as Jaborosalactone A, Jaborosalactone B, and Jaborosalactone P. These compounds share a similar steroidal lactone structure but differ in their functional groups and stereochemistry . The unique structural features of this compound, such as its specific hydroxylation pattern, contribute to its distinct biological activities.

Comparaison Avec Des Composés Similaires

- Jaborosalactone A

- Jaborosalactone B

- Jaborosalactone P

Jaborosalactone D stands out due to its specific structural modifications, which may enhance its biological activity compared to other withanolides.

Propriétés

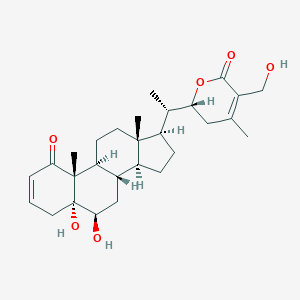

IUPAC Name |

(2R)-2-[(1S)-1-[(5R,6R,8S,9S,10R,13S,14S,17R)-5,6-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-15-12-22(34-25(32)18(15)14-29)16(2)19-7-8-20-17-13-24(31)28(33)10-5-6-23(30)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,29,31,33H,7-14H2,1-4H3/t16-,17-,19+,20-,21-,22+,24+,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWRZKAVHDHGID-VZGLNVPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19891-82-8 | |

| Record name | Jaborosalactone D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jaborosalactone D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.